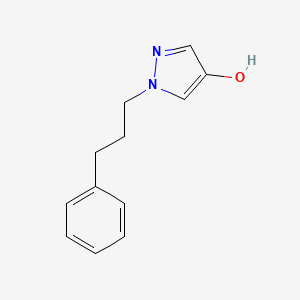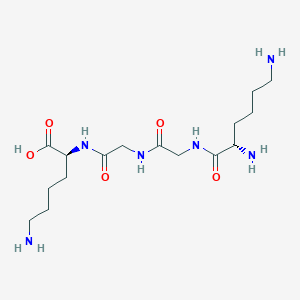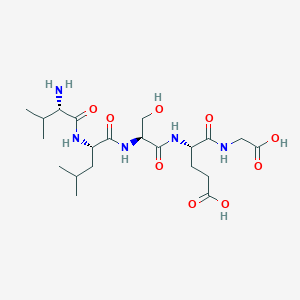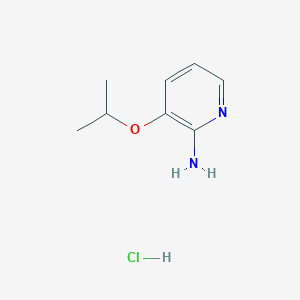
3-(Propan-2-yloxy)pyridin-2-amine hydrochloride
Vue d'ensemble
Description
3-(Propan-2-yloxy)pyridin-2-amine hydrochloride, with the CAS Number 1797701-65-5, is a chemical compound with a molecular weight of 188.66 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N2O.ClH/c1-6(2)11-7-4-3-5-10-8(7)9;/h3-6H,1-2H3,(H2,9,10);1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Applications De Recherche Scientifique
Synthesis and Characterization in Chemistry : The compound has been utilized in the synthesis of new Schiff base complexes. For instance, a new tripodal amine was prepared and used to synthesize a Schiff base complex involving Zn(II) metal ion, with its structure confirmed by single crystal X-ray diffraction studies (Rezaeivala, 2017).
Material Science and Polymer Chemistry : It is used in creating organosilicon polymers with potential applications in material science. For example, hydrolytic copolycondensation involving the compound has led to cross-linked organosilicon copolymer formation, which exhibits anionic properties in the presence of certain metallic chlorocomplexes (Belousova et al., 2001).
Crystallography and Structural Studies : The compound's derivatives have been characterized in different environments, including crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives. These studies provide insights into the conformational analysis of these compounds (Nitek et al., 2020).
Coordination Chemistry : The compound has been involved in studying the formation of Cu(II) complexes with Schiff base ligands derived from unsymmetrical tripodal amines. These studies help in understanding the effect of arm length and inter- and intramolecular interactions in complex formation (Keypour et al., 2015).
Organic Synthesis : It plays a role in the catalytic enantioselective borane reduction of benzyl oximes, which is a crucial process in organic synthesis for producing specific chiral compounds (Huang et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
3-propan-2-yloxypyridin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-6(2)11-7-4-3-5-10-8(7)9;/h3-6H,1-2H3,(H2,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBUMEUPTPHQHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(N=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Propan-2-yloxy)pyridin-2-amine hydrochloride | |
CAS RN |
1797701-65-5 | |
| Record name | 3-(propan-2-yloxy)pyridin-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



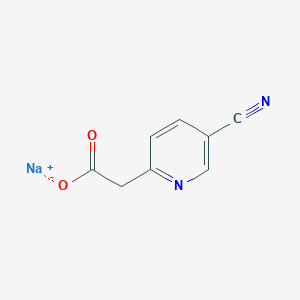
![3-[(1,3-Benzodioxol-5-ylmethyl)amino]-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B1449029.png)

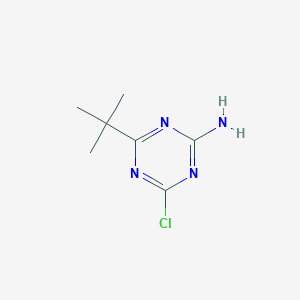
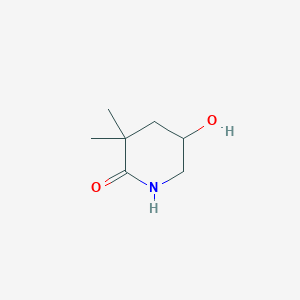
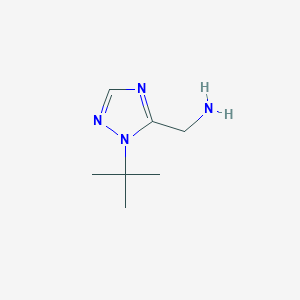
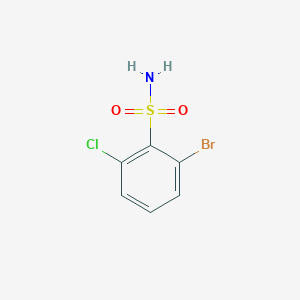

![2,2,2-Trichloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1449040.png)

